molecular formula C5H6N4O2 B13663336 2-Hydrazinyl-6-nitropyridine

2-Hydrazinyl-6-nitropyridine

Cat. No.: B13663336
M. Wt: 154.13 g/mol
InChI Key: CMYGHUYAKQXWLN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 It is a derivative of pyridine, characterized by the presence of hydrazinyl and nitro functional groups at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6-nitropyridine typically involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate. The reaction is carried out in a solvent such as methanol or ethanol, often at elevated temperatures to facilitate the reaction. For example, 2-chloro-6-nitropyridine can be reacted with hydrazine hydrate in ethanol at 80°C for one hour .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating steps such as recrystallization and purification.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-6-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazinyl group can participate in substitution reactions, forming hydrazones and other derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Substitution: Reagents such as aldehydes and ketones are used to form hydrazones.

Major Products:

Scientific Research Applications

2-Hydrazinyl-6-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-nitropyridine, particularly in its role as an MAO inhibitor, involves the inhibition of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters, which can have therapeutic effects in conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

  • 2-Hydrazinyl-5-nitropyridine
  • 2-Hydrazinyl-6-methyl-3-nitropyridine

Comparison: 2-Hydrazinyl-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. Compared to 2-Hydrazinyl-5-nitropyridine, the position of the nitro group affects the electronic properties and steric interactions, leading to differences in chemical behavior and applications .

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

(6-nitropyridin-2-yl)hydrazine

InChI

InChI=1S/C5H6N4O2/c6-8-4-2-1-3-5(7-4)9(10)11/h1-3H,6H2,(H,7,8)

InChI Key

CMYGHUYAKQXWLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])NN

Origin of Product

United States

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